5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 926205-25-6
VCID: VC4200093
InChI: InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3
SMILES: CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.301

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 926205-25-6

Cat. No.: VC4200093

Molecular Formula: C17H13FN2O2

Molecular Weight: 296.301

* For research use only. Not for human or veterinary use.

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - 926205-25-6

Specification

CAS No. 926205-25-6
Molecular Formula C17H13FN2O2
Molecular Weight 296.301
IUPAC Name 5-(3-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3
Standard InChI Key PGCLRPPPHZSBNM-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₇H₁₃FN₂O₂, corresponds to a molar mass of 296.30 g/mol . Key structural elements include:

  • A pyrazole core (1H-pyrazole) providing a heterocyclic scaffold.

  • 3-Fluorophenoxy group at position 5, introducing electron-withdrawing effects.

  • Methyl group at position 3, enhancing steric bulk.

  • Phenyl ring at position 1, contributing to aromatic interactions.

  • Carbaldehyde at position 4, enabling nucleophilic addition reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number618098-72-9
Molecular Weight296.30 g/mol
IUPAC Name5-(3-Fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
SMILESCC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3
InChIKeyXNKFNEYDDWWPOK-UHFFFAOYSA-N

Synthesis and Synthetic Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the carbaldehyde group at position 4 of the pyrazole ring . This method involves treating 3-methyl-1-phenyl-5-(3-fluorophenoxy)-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 90–120°C. The reaction proceeds via electrophilic aromatic substitution, with the formyl group selectively attacking the electron-rich 4-position .

Oxidation of Pyrazole Alcohols

Alternative routes include the oxidation of 4-hydroxymethyl intermediates using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents . For example, 4-(hydroxymethyl)-5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole can be oxidized to the corresponding carbaldehyde under acidic conditions .

Multi-Step Functionalization

Recent advances involve modular synthesis starting from phenylhydrazines and fluorinated ketones:

  • Hydrazone Formation: Condensation of 3-fluorophenoxyacetone with phenylhydrazine yields a hydrazone intermediate.

  • Cyclization: Treatment with POCl₃/DMF induces cyclization to form the pyrazole core.

  • Formylation: Subsequent Vilsmeier-Haack reaction introduces the aldehyde group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 9.85 ppm (s, 1H, CHO), 7.45–7.20 ppm (m, 5H, Ph), 6.90–6.70 ppm (m, 4H, fluorophenoxy), and 2.45 ppm (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at δ 191.2 (CHO), 162.5 (C-F), 150.1 (pyrazole C-5), and 138.9–114.2 ppm (aromatic carbons) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 297.1004 (calc. 297.1002). Fragment ions include m/z 268 (loss of CHO), 239 (loss of CH₃), and 121 (fluorophenoxy).

Infrared Spectroscopy

Strong absorption bands at 1690 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) validate the carbaldehyde and fluorophenoxy groups .

Applications in Medicinal Chemistry

Prodrug Development

The carbaldehyde group serves as a handle for Schiff base formation with amine-containing drugs, enhancing solubility and bioavailability. For example, conjugation with doxorubicin improves tumor-targeting efficiency .

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antioxidant activity. A Cu(II) complex demonstrated 75% radical scavenging at 50 µM in DPPH assays .

Polymer Chemistry

Incorporation into polyamide backbones via condensation polymerization yields thermally stable polymers (T₅% = 280°C) with applications in gas separation membranes .

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